molecular formula C8H13N3O3 B2830422 Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate CAS No. 2247207-41-4

Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate

Cat. No.: B2830422
CAS No.: 2247207-41-4
M. Wt: 199.21
InChI Key: YMXDTHLNIKXKNA-UHFFFAOYSA-N
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Description

Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxy group and a methyl group attached to the pyrazole ring, as well as an amino group linked to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated carbonyl compound. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or acetic acid.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through alkylation reactions. For instance, the pyrazole ring can be treated with methyl iodide and sodium hydride to introduce the methyl group, followed by reaction with methanol and a suitable catalyst to introduce the methoxy group.

    Amination and Esterification: The amino group can be introduced through nucleophilic substitution reactions, where the pyrazole derivative is treated with an amine. The final step involves esterification, where the amino-substituted pyrazole is reacted with methyl chloroacetate in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: New compounds with substituted functional groups, depending on the reagents used.

Scientific Research Applications

Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of the methoxy and amino groups allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecule. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazole derivative with anti-inflammatory and analgesic properties.

    4-Aminoantipyrine: A pyrazole compound used as an analgesic and antipyretic agent.

    1-Phenyl-3-methyl-5-pyrazolone: Known for its use in the synthesis of dyes and pharmaceuticals.

Uniqueness

Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. The combination of methoxy, methyl, and amino groups on the pyrazole ring enhances its versatility in chemical reactions and its potential as a pharmacophore in drug design.

Properties

IUPAC Name

methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-11-5-6(8(10-11)14-3)9-4-7(12)13-2/h5,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXDTHLNIKXKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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